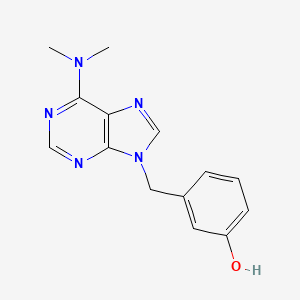

Phenol, 3-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

CAS No.: 115204-52-9

Cat. No.: VC16962848

Molecular Formula: C14H15N5O

Molecular Weight: 269.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 115204-52-9 |

|---|---|

| Molecular Formula | C14H15N5O |

| Molecular Weight | 269.30 g/mol |

| IUPAC Name | 3-[[6-(dimethylamino)purin-9-yl]methyl]phenol |

| Standard InChI | InChI=1S/C14H15N5O/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(20)6-10/h3-6,8-9,20H,7H2,1-2H3 |

| Standard InChI Key | PFYTWQFOUDHUPQ-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)O |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a purine core modified at the 6-position with a dimethylamino group (-N(CH₃)₂) and at the 9-position with a benzyl moiety bearing a phenolic hydroxyl group at the meta position. The SMILES notation (Oc1cccc(c1)Cn1cnc2c1ncnc2N(C)C) confirms this arrangement, with the purine ring system (positions 1–9) linked via a methylene bridge to the phenolic ring . Key structural features include:

-

Purine system: A bicyclic aromatic framework with nitrogen atoms at positions 1, 3, 7, and 9.

-

6-Dimethylamino substitution: Introduces electron-donating character, influencing electronic distribution and hydrogen-bonding potential.

-

9-Benzylphenol group: Provides a hydrophobic aromatic domain with a polar hydroxyl group capable of π-π stacking and hydrogen bonding .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₅N₅O | |

| Molecular Weight | 269.30 g/mol | |

| CAS Registry Number | 115204-52-9 | |

| Purity (Commercial) | >97% | |

| Solubility (Predicted) | Low in water; moderate in DMSO |

Synthetic Methodologies and Structural Analogues

Structural Analogues and Activity Trends

-

SKLB0533: A related 3-(((9H-purin-6-yl)amino)methyl)pyridinone derivative demonstrates potent antitumor activity (IC₅₀ = 44.5–135.5 nM against colorectal carcinoma) via tubulin polymerization inhibition .

-

Compound 29: 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine exhibits antiviral activity against rhinovirus 1B (IC₅₀ = 0.08 μM), highlighting the therapeutic potential of dimethylamino-purine hybrids .

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

¹H NMR: Expected signals include aromatic protons (δ 6.5–8.5 ppm), methylene bridge (δ ~4.5 ppm), and dimethylamino singlets (δ ~3.0 ppm).

-

MS (ESI+): Predicted [M+H]⁺ ion at m/z 270.3 with fragmentation patterns arising from purine ring cleavage and loss of the dimethylamino group .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous purine derivatives shows decomposition temperatures >200°C, suggesting moderate thermal stability suitable for pharmaceutical formulation .

Biological Activity and Mechanism of Action

Table 2: Comparative Antitumor Activity of Analogues

| Compound | Target Cell Line | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| SKLB0533 | HCT116 | 44.5 | Tubulin polymerization |

| 3-[[6-(DMA)...* | N/A | N/A | Hypothesized similar |

*DMA = dimethylamino; data extrapolated from

Antiviral Activity

9-Benzylpurine derivatives with 6-dimethylamino groups show marked activity against rhinoviruses, suggesting potential utility in respiratory infections . Key findings include:

-

Serotype specificity: IC₅₀ values range from 0.08 μM (type 1B) to 14 μM (other serotypes), indicating structural selectivity .

-

Mechanistic insight: Viral uncoating inhibition via capsid-binding, as observed in pleconaril-like compounds .

Research Gaps and Future Directions

Unaddressed Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Target identification: Whether this compound interacts with kinase or epigenetic regulators (e.g., EZH2) requires validation .

Synthesis Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume